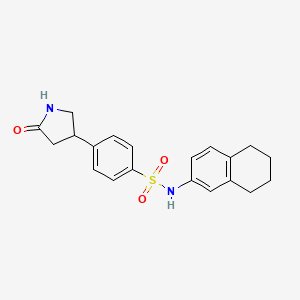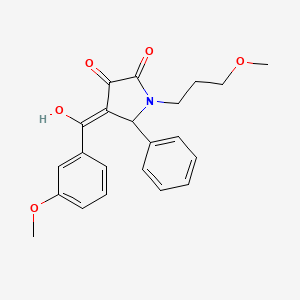![molecular formula C21H16F3N3O4 B11051166 Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051166.png)
Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a trifluoromethyl group and a spirocyclic framework imparts distinct chemical properties that make it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl derivatives with triazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl group is particularly valuable for enhancing bioavailability and metabolic stability.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and specificity in binding interactions.
Similar Compounds:
5,6,7,8-tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar triazole framework and exhibit comparable chemical properties.
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These derivatives also contain a trifluoromethyl group and are used in similar applications.
Uniqueness: this compound stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. The combination of a trifluoromethyl group with a spirocyclic framework enhances its stability, bioavailability, and specificity in various applications.
Propiedades
Fórmula molecular |
C21H16F3N3O4 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C21H16F3N3O4/c22-21(23,24)14-7-4-8-15(9-14)27-17(28)11-20(19(27)30)10-16(25-26-20)18(29)31-12-13-5-2-1-3-6-13/h1-9,26H,10-12H2 |
Clave InChI |
IZYOYMNRCFAWOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NNC12CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine](/img/structure/B11051084.png)
![3-(2,4-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051085.png)
![1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione](/img/structure/B11051088.png)

![10-{[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-9(10H)-acridinone](/img/structure/B11051098.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11051099.png)

![methyl 3-(1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11051127.png)
![3-(4-methoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051130.png)
![7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11051142.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051153.png)


![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)